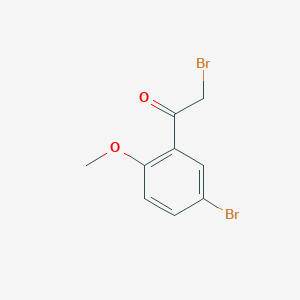

2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone

Description

The exact mass of the compound 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(5-bromo-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFSYSCBZMJEQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373589 | |

| Record name | 2-bromo-1-(5-bromo-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67639-58-1 | |

| Record name | 2-bromo-1-(5-bromo-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(5-bromo-2-methoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone (CAS: 67639-58-1): Synthesis, Characterization, and Safe Handling

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone, a key chemical intermediate. From its fundamental properties to detailed protocols for its synthesis, purification, and safe handling, this document serves as a comprehensive resource for laboratory professionals. The methodologies described are grounded in established chemical principles, ensuring both reliability and a clear understanding of the underlying scientific rationale.

Compound Profile and Significance

2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is a substituted α-bromoacetophenone derivative. Its utility in research and development stems from the versatile reactivity of the α-bromoketone functional group, which serves as a powerful electrophilic site. This makes the compound an invaluable building block for constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other targeted structures for pharmaceutical and agrochemical applications.[1][2] The presence of two bromine atoms and a methoxy group on the phenyl ring provides specific steric and electronic properties that can be leveraged in multi-step synthetic pathways.

| Property | Value | Source(s) |

| CAS Number | 67639-58-1 | [3] |

| Molecular Formula | C₉H₈Br₂O₂ | [3] |

| Molecular Weight | 307.97 g/mol | [3] |

| Physical Form | Solid | |

| InChI Key | IZFSYSCBZMJEQS-UHFFFAOYSA-N | |

| SMILES String | COc1ccc(Br)cc1C(=O)CBr |

Synthesis Methodology: Electrophilic α-Bromination

The synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is typically achieved through the α-bromination of its precursor, 1-(5-bromo-2-methoxyphenyl)ethanone. This reaction is a cornerstone of organic synthesis, providing a direct route to valuable α-haloketones.

The Underlying Chemistry: A Mechanistic Perspective

The α-bromination of a ketone proceeds via an enol or enolate intermediate. In the presence of an acid catalyst, the ketone undergoes tautomerization to its enol form. This enol, with its electron-rich carbon-carbon double bond, acts as a nucleophile, attacking an electrophilic bromine source (e.g., Br₂). This mechanism explains the regioselectivity of the reaction, as bromination occurs specifically at the α-carbon. The choice of solvent and brominating agent can significantly influence reaction rate and selectivity.[4] For instance, acetic acid is a common solvent as it can facilitate enol formation and is relatively inert to bromine.[5][6]

Recommended Synthetic Protocol

This protocol describes a robust method for the synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone using liquid bromine in a glacial acetic acid solvent system. This method is adapted from well-established procedures for the bromination of substituted acetophenones.[6]

Materials:

-

1-(5-bromo-2-methoxyphenyl)ethanone

-

Glacial Acetic Acid

-

Liquid Bromine (Br₂)

-

Ice-water bath

-

Standard laboratory glassware (round-bottom flask, addition funnel, condenser)

-

Stirring apparatus

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1.0 equivalent of 1-(5-bromo-2-methoxyphenyl)ethanone in a minimal amount of glacial acetic acid.

-

Cooling: Cool the flask in an ice-water bath to a temperature below 20°C. This is a critical step to control the reaction's exothermicity and prevent the formation of poly-brominated byproducts.[6]

-

Bromine Addition: Slowly add 1.0 equivalent of liquid bromine dropwise from the addition funnel with vigorous stirring. Maintain the temperature below 20°C throughout the addition. The slow addition is crucial for selectivity.[6]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir while cooling for an additional 30-60 minutes. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

-

Precipitation: Pour the reaction mixture slowly into a beaker containing a large volume of ice-water. This action quenches the reaction and causes the crude product, which is insoluble in water, to precipitate out of the solution.[7]

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the crystals thoroughly with cold water to remove residual acetic acid and hydrobromic acid, followed by a wash with a cold, non-polar solvent like 50% ethyl alcohol or petroleum ether to remove unreacted starting material.[5][6]

-

Drying: Air-dry the crude product. The resulting solid can then be further purified by recrystallization.

Synthesis and Workup Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Safe handling workflow for lachrymatory compounds.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention. [8][9]* Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation persists, seek medical attention. [10][8]* Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical help. [11][8]* Spills: Evacuate the immediate area and alert colleagues and a supervisor. For small spills, use an appropriate spill kit (absorbent material) while wearing full PPE. For large spills, evacuate the laboratory and contact emergency personnel. [12][9]

Waste Disposal

All waste containing 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone, including contaminated consumables and mother liquor, must be disposed of in a clearly labeled container for halogenated organic waste, following institutional and regulatory guidelines. [13][14]

References

- SINFOO. 2-bromo-1-(5-bromo-2-methoxyphenyl)ethanone.

- Sigma-Aldrich. 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone.

- Benchchem.

- Brandeis University.

- YouTube.

- ChemicalBook. 2-BROMO-1-(5-BROMOTHIOPHEN-2-YL)

- Organic Syntheses. phenacyl bromide - Organic Syntheses Procedure.

- ChemScene.

- Scribd. Phenyacyl Bromide Synthesis.

- PubChem. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one.

- Organic Syntheses. p-BROMOPHENACYL BROMIDE - Organic Syntheses Procedure.

- NIST WebBook. Ethanone, 2-bromo-1-(4-methoxyphenyl)-.

- Echemi. 2-BROMO-1-(5-FLUORO-2-METHOXYPHENYL)ETHANONE.

- Fisher Scientific.

- AKJournals. Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.

- Echemi. 2-BROMO-1-(5-FLUORO-2-METHOXYPHENYL)

- MedchemExpress.com. methoxyacetophenone (2-Bromo-1-(2-methoxyphenyl)ethanone).

- Google Patents. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis.

- Taylor & Francis eBooks.

- Chemistry LibreTexts. 2.2.4.

- Consensus. Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone.

- Chem-Impex. 2-Bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone.

- ChemicalBook. 1-(2-bromo-5-methoxy-phenyl)ethanone.

- ResearchGate. (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone.

- Organic Syntheses. Acetophenone, p-bromo.

- ChemicalBook. 2-bromo-2',5'-dimethoxyacetophenone(1204-21-3) 1 h nmr.

- ChemicalBook. 1-(5-BROMO-2-HYDROXY-4-METHOXYPHENYL)-ETHANONE synthesis.

- Fisher Scientific. Sigma Aldrich 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone 1 g.

- Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

- Aladdin. 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone.

- BLDpharm. 2-Bromo-1-(2-methoxyphenyl)ethanone.

- NIH. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.

- Zaera Research Group.

-

Sigma-Aldrich. 2-Bromo-1-(2,5-dimethylphenyl)ethanone AldrichCPR. [Link]

- NIH.

- YouTube.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. sinfoochem.com [sinfoochem.com]

- 4. akjournals.com [akjournals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. youtube.com [youtube.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. chemscene.com [chemscene.com]

- 13. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone chemical properties

An In-Depth Technical Guide to 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone

Introduction

2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is a substituted α-bromoketone, a class of organic compounds renowned for their utility as versatile intermediates in synthetic chemistry. Its structure, featuring a dibrominated aromatic ring and a reactive α-bromoacetyl group, provides multiple sites for chemical modification. This makes it a valuable building block for constructing more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The presence of the α-bromo moiety makes the compound a potent electrophile, enabling a wide range of nucleophilic substitution and elimination reactions, while the substituted phenyl ring offers a scaffold for further functionalization.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, reactivity, and safe handling of this important synthetic intermediate. The information presented is grounded in established chemical principles and supported by authoritative references to ensure scientific accuracy and practical utility.

Core Chemical and Physical Properties

The fundamental identity and characteristics of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone are summarized below. Understanding these properties is the first step in its effective application in a laboratory setting.

| Identifier | Value |

| IUPAC Name | 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone |

| CAS Number | 67639-58-1[1] |

| Molecular Formula | C₉H₈Br₂O₂[1] |

| Molecular Weight | 307.97 g/mol [1] |

| Canonical SMILES | COc1ccc(Br)cc1C(=O)CBr[1] |

| InChI Key | IZFSYSCBZMJEQS-UHFFFAOYSA-N[1] |

| Physical Property | Value / Description |

| Physical Form | Solid[1] |

| Storage Temperature | 2-8°C, under inert atmosphere[2] |

| Flash Point | Not applicable[1] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Poorly soluble in water. |

Synthesis and Mechanism

The primary route for synthesizing 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is through the selective α-bromination of its precursor, 1-(5-bromo-2-methoxyphenyl)ethanone. This reaction is a cornerstone of organic synthesis for producing phenacyl bromides.

Synthetic Workflow

The synthesis is a two-step process starting from the commercially available 2-methoxyacetophenone, involving electrophilic aromatic substitution followed by α-bromination. However, for this guide, we will focus on the critical final step: the α-bromination of the ketone.

Sources

An In-Depth Technical Guide to the Synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the strategic considerations behind the chosen synthetic route, detailed mechanistic insights, step-by-step experimental protocols, and the necessary quantitative data for successful and reproducible synthesis. The presented pathway emphasizes safety, efficiency, and high purity of the final product.

Introduction and Strategic Overview

2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is a substituted α-bromoacetophenone derivative. The presence of a bromine atom on the aromatic ring and another at the α-position to the carbonyl group makes it a versatile building block for the introduction of various functionalities through nucleophilic substitution and cross-coupling reactions. Its synthesis requires a strategic approach to ensure regioselective introduction of the functional groups.

The most logical and efficient synthetic strategy involves a two-step sequence starting from the readily available 4-bromoanisole:

-

Friedel-Crafts Acylation of 4-bromoanisole with acetyl chloride to introduce the acetyl group, yielding 1-(5-bromo-2-methoxyphenyl)ethanone.

-

Selective α-Bromination of the resulting acetophenone derivative to afford the final product, 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone.

This pathway is advantageous due to the high regioselectivity of the Friedel-Crafts acylation, directed by the activating methoxy group, and the availability of mild and selective methods for the subsequent α-bromination.

Synthetic Pathway and Mechanistic Discussion

Step 1: Friedel-Crafts Acylation of 4-Bromoanisole

The initial step involves the electrophilic aromatic substitution of 4-bromoanisole with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]

Reaction:

Mechanism:

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[2] The methoxy group (-OCH₃) is a strong activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[3] The bromine atom is a deactivating but also ortho, para-directing group. The powerful activating effect of the methoxy group dominates the directing effects, favoring substitution at the positions ortho to it. Since the para position is blocked by the bromine atom, the acylation occurs selectively at the C2 position (ortho to the methoxy group), leading to the desired product.

Diagram of the Friedel-Crafts Acylation Mechanism:

1-(5-bromo-2-methoxyphenyl)ethanone + 2 CuBr₂ --(Solvent, Heat)--> 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone + 2 CuBr + HBr

Caption: Mechanism of CuBr₂-mediated α-bromination of a ketone.

Experimental Protocols

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Bromoanisole | 187.04 | ≥98% | Sigma-Aldrich |

| Acetyl chloride | 78.50 | ≥98% | Sigma-Aldrich |

| Aluminum chloride (anhydrous) | 133.34 | ≥99% | Sigma-Aldrich |

| Dichloromethane (anhydrous) | 84.93 | ≥99.8% | Sigma-Aldrich |

| Hydrochloric acid (conc.) | 36.46 | 37% | Sigma-Aldrich |

| Copper(II) bromide | 223.35 | ≥99% | Sigma-Aldrich |

| Ethyl acetate | 88.11 | ACS grade | Sigma-Aldrich |

| Chloroform | 119.38 | ACS grade | Sigma-Aldrich |

| Sodium bicarbonate | 84.01 | ACS grade | Sigma-Aldrich |

| Anhydrous magnesium sulfate | 120.37 | ≥97% | Sigma-Aldrich |

Step-by-Step Synthesis

Diagram of the Experimental Workflow:

Caption: Overall experimental workflow for the synthesis.

Protocol for Step 1: Synthesis of 1-(5-bromo-2-methoxyphenyl)ethanone

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents).

-

Add anhydrous dichloromethane and cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane via the dropping funnel over 15-20 minutes, maintaining the temperature below 5°C.

-

Stir the mixture at 0°C for an additional 15 minutes.

-

Add a solution of 4-bromoanisole (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, keeping the internal temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1-(5-bromo-2-methoxyphenyl)ethanone.

Protocol for Step 2: Synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone

-

In a round-bottom flask, dissolve 1-(5-bromo-2-methoxyphenyl)ethanone (1.0 equivalent) and copper(II) bromide (2.2 equivalents) in a suitable solvent mixture such as ethyl acetate/chloroform.

-

Heat the mixture to reflux and maintain reflux until TLC analysis shows the disappearance of the starting material (typically 4-12 hours).

-

Cool the reaction mixture to room temperature and filter to remove the precipitated copper(I) bromide.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone.

Quantitative Data Summary

| Step | Reactant | Molar Ratio | Product | Theoretical Yield (g) | Expected % Yield |

| 1 | 4-Bromoanisole | 1.0 | 1-(5-bromo-2-methoxyphenyl)ethanone | (based on starting material) | 75-85% |

| Acetyl chloride | 1.1 | ||||

| Aluminum chloride | 1.1 | ||||

| 2 | 1-(5-bromo-2-methoxyphenyl)ethanone | 1.0 | 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone | (based on starting material) | 80-90% |

| Copper(II) bromide | 2.2 |

Note: The theoretical yield should be calculated based on the actual amount of the limiting reagent used in the experiment.

Safety and Handling Precautions

-

Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetyl chloride is a corrosive and lachrymatory liquid. All manipulations should be performed in a well-ventilated fume hood.

-

Dichloromethane and Chloroform are volatile and harmful. Avoid inhalation and skin contact.

-

Copper(II) bromide is harmful if swallowed and can cause skin and eye irritation.

-

The final product, 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone , is expected to be a lachrymator and an irritant. Handle with care and appropriate PPE.

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone. The pathway leverages a regioselective Friedel-Crafts acylation followed by a mild and selective α-bromination using copper(II) bromide. This guide provides the necessary theoretical background, detailed experimental procedures, and safety information to enable researchers to successfully synthesize this valuable intermediate for applications in pharmaceutical research and development.

References

-

King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. [Link]

- Olah, G. A. (Ed.). (1963).

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Department of Chemistry. [Link]

-

Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

ResearchGate. (2015). How can I carry out bromination?[Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]

Sources

Physical and chemical properties of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone

An In-depth Technical Guide to 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone, a key chemical intermediate with significant applications in synthetic organic chemistry and pharmaceutical research. The document details the compound's fundamental chemical and physical properties, offers a proposed synthetic pathway with a step-by-step protocol, and discusses its characterization, safety considerations, and potential applications. As a bifunctional molecule featuring both an electrophilic α-bromo ketone and a substituted aromatic ring, this compound serves as a versatile building block for the synthesis of more complex molecular architectures, including potential neurologically active agents. This guide is intended to serve as an essential resource for scientists leveraging this compound in their research and development endeavors.

Compound Identification and Structure

Accurate identification is paramount for ensuring the validity of experimental results and maintaining safety in the laboratory. 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is a disubstituted acetophenone derivative. Its key identifiers and structural information are summarized below.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone | N/A |

| CAS Number | 67639-58-1 | |

| Molecular Formula | C₉H₈Br₂O₂ | |

| Molecular Weight | 307.97 g/mol | |

| Canonical SMILES | COC1=C(C=C(C=C1)Br)C(=O)CBr |

| InChI Key | IZFSYSCBZMJEQS-UHFFFAOYSA-N | |

Chemical Structure:

Figure 1. 2D structure of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone.

Figure 1. 2D structure of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone.Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for its handling, storage, and application in chemical reactions.

Physical Properties

-

Appearance: The compound exists as a solid at room temperature.

-

Solubility: Specific solubility data is not widely published. However, based on its structure, it is expected to have low solubility in water and good solubility in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.

-

Melting and Boiling Points: Experimentally determined values for melting and boiling points are not consistently reported in public databases. These values are typically determined empirically and can be found in supplier-specific Certificates of Analysis.

Chemical Properties and Reactivity

2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone possesses two primary sites of reactivity: the α-bromo ketone moiety and the substituted aromatic ring.

-

α-Bromo Ketone Reactivity: The carbon adjacent to the carbonyl group (the α-carbon) is highly electrophilic due to the presence of the bromine atom, a good leaving group. This makes the compound a potent alkylating agent . It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is fundamental to its utility as a synthetic building block.

-

Aromatic Ring Reactivity: The phenyl ring is substituted with a methoxy group (-OCH₃) and a bromine atom. The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution, while the bromine atom is a deactivating, ortho-, para-directing group. The interplay of these substituents dictates the feasibility and regioselectivity of further modifications to the aromatic ring.

-

Stability: The compound is stable under standard storage conditions. However, as a potent alkylating agent, it should be stored away from strong nucleophiles and moisture to prevent degradation. It is classified as a combustible solid.

Synthesis and Characterization

While 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is commercially available, understanding its synthesis is crucial for researchers who may need to produce it or its analogs.[1] A plausible two-step synthetic route starting from 1-bromo-4-methoxybenzene is outlined below.

Proposed Synthesis Pathway

The synthesis involves the bromination of a substituted acetophenone, which itself is prepared via Friedel-Crafts acylation.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Proposed)

This protocol is a generalized procedure based on standard methods for the synthesis of related α-bromo ketones.[2]

Step 1: Synthesis of 1-(5-Bromo-2-methoxyphenyl)ethanone (Precursor)

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) and a dry, non-polar solvent like dichloromethane.

-

Acylation: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride to the mixture.

-

Addition of Starting Material: Add a solution of 1-bromo-4-methoxybenzene in dichloromethane dropwise via the dropping funnel.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates consumption of the starting material.

-

Workup: Carefully quench the reaction by pouring it over crushed ice and concentrated HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product, 1-(5-bromo-2-methoxyphenyl)ethanone[3], via column chromatography or recrystallization.

Step 2: α-Bromination to Yield 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone

-

Dissolution: Dissolve the purified precursor from Step 1 in a suitable solvent, such as glacial acetic acid or chloroform.

-

Bromination: Slowly add a solution of bromine (Br₂) in the same solvent dropwise. The reaction is often accompanied by the evolution of HBr gas, so it must be performed in a well-ventilated fume hood.

-

Monitoring: Monitor the reaction progress by TLC.

-

Workup: Once the reaction is complete, pour the mixture into water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash thoroughly with water to remove acid, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the aromatic, methoxy, and methylene protons.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition. The characteristic isotopic pattern of two bromine atoms is a key diagnostic feature.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carbonyl (C=O) group of the ketone and the C-O stretching of the methoxy group.

-

X-ray Crystallography: For solid materials, single-crystal X-ray diffraction can provide unambiguous confirmation of the molecular structure in the solid state, as has been done for similar compounds.[4]

Applications in Research and Drug Development

2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is not typically an end-product but rather a versatile intermediate for constructing more complex molecules.

-

Pharmaceutical Intermediate: Its primary application is as a building block in the synthesis of pharmaceutical agents and drug candidates.[5] The α-bromo ketone functionality allows for the covalent attachment of this substituted phenyl moiety to other scaffolds, a common strategy in medicinal chemistry to explore structure-activity relationships.

-

Precursor to Neurologically Active Compounds: The phenethylamine scaffold is central to many classes of psychoactive substances. The related compound 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) is a well-known psychedelic drug.[6] 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone serves as a direct ketone precursor to the corresponding phenethylamine through reductive amination. This makes it a compound of interest for researchers designing novel ligands for serotonin receptors or other CNS targets.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its inherent reactivity and potential hazards.

-

Hazard Classification: Classified as a combustible solid.

-

Primary Hazards: As an α-bromo ketone, this compound should be regarded as a potent lachrymator (tear-gas agent) and a strong skin and respiratory tract irritant. It is a powerful alkylating agent and should be considered toxic.

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles.

Conclusion

2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is a specialized chemical reagent whose value lies in its structural features: a reactive electrophilic center for covalent bond formation and a substituted aromatic ring for further functionalization. Its role as a synthetic intermediate, particularly for accessing novel phenethylamine derivatives and other complex pharmaceutical targets, makes it a compound of significant interest to the scientific community. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in advancing chemical and pharmaceutical research.

References

-

PubChem. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(5-Bromo-2-methoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

-

ResearchGate. 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis. [Link]

-

Wikipedia. 2C-B. [Link]

Sources

- 1. Sigma Aldrich 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 2. 2-BROMO-1-(5-CHLORO-2-METHOXY-PHENYL)-ETHANONE CAS#: 111841-05-5 [amp.chemicalbook.com]

- 3. 1-(5-Bromo-2-methoxyphenyl)ethanone | C9H9BrO2 | CID 2757029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. 2C-B - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Doubly Activated Ketone

2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is a halogenated aromatic ketone of significant interest in synthetic organic chemistry and drug discovery. Its structure is characterized by a methoxy-substituted phenyl ring bearing two bromine atoms: one on the aromatic ring and one at the alpha-position to the carbonyl group. This unique arrangement of functional groups imparts a high degree of reactivity and renders it a versatile intermediate for the synthesis of complex molecular architectures. The electron-withdrawing nature of the bromine on the phenyl ring, combined with the electron-donating methoxy group, influences the reactivity of the aromatic system, while the α-bromo ketone moiety serves as a potent electrophile, readily participating in nucleophilic substitution and condensation reactions. This guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and potential applications of this valuable chemical entity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone | Internal Nomenclature |

| CAS Number | 67639-58-1 | |

| Molecular Formula | C₉H₈Br₂O₂ | |

| Molecular Weight | 307.97 g/mol | |

| Appearance | Solid (predicted) | |

| SMILES String | COc1ccc(Br)cc1C(=O)CBr | |

| InChI Key | IZFSYSCBZMJEQS-UHFFFAOYSA-N |

Synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone: A Two-Step Approach

The synthesis of the title compound is logically approached in two main stages: the preparation of the precursor ketone, 1-(5-bromo-2-methoxyphenyl)ethanone, followed by its selective α-bromination.

Part 1: Synthesis of the Precursor, 1-(5-Bromo-2-methoxyphenyl)ethanone

The most direct method for synthesizing 1-(5-bromo-2-methoxyphenyl)ethanone is through the Friedel-Crafts acylation of 4-bromoanisole.

Caption: Workflow for the synthesis of the ketone precursor.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add a suitable Lewis acid catalyst, such as aluminum chloride (AlCl₃), to an inert solvent like dichloromethane (DCM).

-

Addition of Acylating Agent: Cool the suspension in an ice bath and slowly add acetyl chloride to the mixture with stirring.

-

Addition of Substrate: Dissolve 4-bromoanisole in DCM and add it dropwise to the reaction mixture via the dropping funnel. The methoxy group in 4-bromoanisole is an ortho-, para-director. Due to the steric hindrance from the methoxy group, acylation is favored at the para-position relative to the bromine atom (ortho to the methoxy group).

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl. Separate the organic layer, wash with water, a saturated solution of sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 1-(5-bromo-2-methoxyphenyl)ethanone.

Part 2: α-Bromination to Yield 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone

The second step involves the selective bromination of the methyl group of the ketone. This is a common transformation for acetophenones.

Caption: Workflow for the final α-bromination step.

-

Reaction Setup: Dissolve the precursor, 1-(5-bromo-2-methoxyphenyl)ethanone, in a suitable solvent such as glacial acetic acid in a round-bottom flask.

-

Addition of Bromine: Slowly add a solution of bromine in acetic acid to the ketone solution with stirring. The reaction is typically performed at room temperature. The progress can be monitored by the disappearance of the bromine color.

-

Reaction Progression: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash thoroughly with water to remove acetic acid and any remaining bromine, and then dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone.

Reactivity and Synthetic Utility

The chemical behavior of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is dominated by the α-bromo ketone functionality. The bromine atom is a good leaving group, making the α-carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis.

Key Reactions:

-

Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles (e.g., amines, thiols, carboxylates) to form new carbon-heteroatom bonds. This is a common strategy for building molecular complexity.

-

Hantzsch Thiazole Synthesis: Condensation with a thiourea or thioamide derivative provides a straightforward route to substituted thiazoles, a common scaffold in medicinal chemistry.

-

Favorskii Rearrangement: Treatment with a base can induce a Favorskii rearrangement, leading to the formation of carboxylic acid derivatives.

-

Formation of Heterocycles: It serves as a key building block for the synthesis of various heterocyclic systems, such as imidazoles and quinoxalines, through condensation reactions with appropriate binucleophiles.

The presence of the methoxy group and the bromine atom on the aromatic ring can also be exploited in further synthetic transformations, such as cross-coupling reactions or nucleophilic aromatic substitution, although these are generally less common due to the high reactivity of the α-bromo ketone.

Applications in Drug Discovery and Development

While specific, documented applications of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone in marketed drugs are not prevalent in public literature, its structural motifs and reactivity profile place it as a valuable intermediate in the synthesis of biologically active molecules. Similar α-bromoacetophenones are known to be key intermediates in the synthesis of various pharmaceutical agents. For instance, related compounds are used in the development of enzyme inhibitors, where the electrophilic α-carbon can covalently modify active site residues. The substituted phenyl ring can be tailored to fit into specific binding pockets of target proteins.

The general class of substituted acetophenones is found in molecules with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Therefore, 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone represents a versatile starting material for the construction of libraries of novel compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone, like other α-haloketones, should be handled with care in a well-ventilated fume hood. It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is a highly functionalized and reactive molecule with significant potential as a building block in organic synthesis. Its preparation via a two-step sequence involving Friedel-Crafts acylation and subsequent α-bromination is a reliable and scalable process. The dual reactivity of its aromatic and α-keto-halide moieties makes it an attractive starting material for the synthesis of diverse and complex molecules, particularly in the pursuit of novel therapeutic agents. Further exploration of its synthetic applications is likely to uncover new pathways to valuable chemical entities.

References

-

Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877 , 84, 1392-1395. [Link]

-

PubChem. 1-(5-Bromo-2-methoxyphenyl)ethanone. [Link]

-

Organic Syntheses. Acetophenone, ω-methoxy-. [Link]

- Kumar, P., et al. Synthesis and evaluation of some new 2-bromo-1-(4-hydroxyphenyl)ethanone derivatives as potential anti-inflammatory agents. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry1997, 36(11), 1004-1007. (Note: This reference is for a related compound but illustrates the synthetic utility of the α-bromo ketone moiety). [No direct link available]

-

BYJU'S. Friedel-Crafts Acylation And Alkylation Reaction. [Link]

-

Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

An In-Depth Technical Guide to the Spectral Data of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of the synthetic building block, 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone (CAS No. 67639-58-1). Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages a predictive approach grounded in the empirical data of close structural analogs and fundamental spectroscopic principles. By examining the spectral data of 2-bromo-1-(4-methoxyphenyl)ethanone, 1-(5-bromo-2-methoxyphenyl)ethanone, and 2-bromo-1-(2-methoxyphenyl)ethanone, we present a detailed forecast of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic data for the title compound. This guide is intended to serve as a valuable resource for researchers in the positive identification and quality assessment of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone in a laboratory setting.

Introduction: The Significance of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone

2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is a halogenated aromatic ketone, a class of compounds that are pivotal intermediates in organic synthesis, particularly in the construction of heterocyclic systems and other complex molecular architectures relevant to medicinal chemistry and materials science. The presence of two bromine atoms and a methoxy group on the phenacyl moiety imparts a unique reactivity profile, making it a valuable precursor for a variety of chemical transformations.

Accurate structural elucidation and purity assessment are paramount in any synthetic workflow. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are the cornerstones of modern chemical analysis, providing a detailed fingerprint of a molecule's structure and connectivity. This guide will dissect the anticipated spectral data for 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone, providing a robust framework for its characterization.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is presented below. Our predictive analysis of its spectral data is based on understanding the electronic and steric influences of the substituents on the core acetophenone framework.

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns.

5.1. Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak cluster. Due to the presence of two bromine atoms, this cluster will have a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the molecular ion will appear as a triplet of peaks at m/z values corresponding to [M]⁺ (containing two ⁷⁹Br), [M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (containing two ⁸¹Br), with relative intensities of approximately 1:2:1. The nominal molecular weight of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is 308 g/mol .

-

Major Fragmentation Pathways:

-

α-Cleavage: Cleavage of the bond between the carbonyl group and the bromomethyl group is a common fragmentation pathway for ketones. This would result in the formation of a bromomethyl radical (•CH₂Br) and a 5-bromo-2-methoxybenzoyl cation.

-

Loss of Bromine: Loss of a bromine radical from the molecular ion is another likely fragmentation pathway.

-

McLafferty Rearrangement: This rearrangement is not expected as there are no gamma-hydrogens available for abstraction.

-

Caption: Predicted major fragmentation pathways in the mass spectrum.

5.2. Experimental Protocol for Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule, typically using an electron energy of 70 eV. Electrospray Ionization (ESI) could also be used, which would likely show the protonated molecule [M+H]⁺.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the vibrations of atoms in a molecule and is used to identify the presence of specific functional groups.

6.1. Predicted IR Absorption Data

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 1700 - 1720 | C=O stretch | Aromatic ketone (α-halogenated) |

| ~ 1580 - 1600 | C=C stretch | Aromatic ring |

| ~ 1250 - 1300 | C-O stretch | Aryl ether |

| ~ 1020 - 1080 | C-O stretch | Aryl ether |

| ~ 800 - 850 | C-H bend | Out-of-plane bending for substituted benzene |

| ~ 600 - 700 | C-Br stretch | Alkyl bromide |

6.2. Interpretation of IR Data

The most prominent peak in the IR spectrum is expected to be the strong C=O stretch of the ketone. The presence of an α-bromine atom typically shifts this absorption to a higher wavenumber compared to an unhalogenated ketone. The various C-H and C=C vibrations of the aromatic ring will also be present, as will the characteristic C-O stretching of the methoxy group.

Conclusion

References

-

PubChem. 1-(5-Bromo-2-methoxyphenyl)ethanone. [Link]

-

Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone

This technical guide provides a comprehensive analysis of the chemical properties and putative mechanism of action of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone. As a member of the α-haloacetophenone class of compounds, its biological activity is predicted to be driven by its potent electrophilic nature, leading to covalent modification of biological macromolecules. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its reactivity, potential protein targets, and the experimental methodologies required to elucidate its precise molecular interactions.

Introduction: The Chemical and Biological Significance of α-Haloacetophenones

α-Haloacetophenones are a class of organic compounds characterized by a ketone functional group with a halogen atom positioned on the adjacent (alpha) carbon. These molecules are of significant interest in medicinal chemistry and chemical biology due to their inherent reactivity. The presence of two electrophilic centers—the carbonyl carbon and the α-carbon—makes them valuable precursors in organic synthesis and potent agents for interacting with biological systems.[1]

The primary mode of biological action for many α-haloacetophenones is through the covalent modification of proteins.[2] This irreversible interaction can lead to the modulation of protein function, making these compounds effective enzyme inhibitors.[3] 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone, the subject of this guide, possesses the characteristic α-bromoacetophenone moiety and is therefore hypothesized to act as a covalent inhibitor of specific protein targets.

Physicochemical Properties of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₈Br₂O₂ | |

| Molecular Weight | 307.97 g/mol | |

| CAS Number | 67639-58-1 | |

| Appearance | Solid | |

| SMILES | COc1ccc(Br)cc1C(=O)CBr |

Synthesis and Characterization

2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is typically synthesized via the α-bromination of its acetophenone precursor, 1-(5-bromo-2-methoxyphenyl)ethanone. The most common method involves an acid-catalyzed reaction with an electrophilic bromine source.[4]

General Synthesis Protocol: Acid-Catalyzed α-Bromination

This protocol describes a general procedure for the synthesis of α-bromoacetophenone derivatives.

Materials:

-

1-(5-bromo-2-methoxyphenyl)ethanone

-

Acetic Acid (glacial)

-

Bromine (Br₂) or Pyridine hydrobromide perbromide

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization solvents)

Procedure:

-

Dissolve 1-(5-bromo-2-methoxyphenyl)ethanone in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Slowly add a stoichiometric amount of the brominating agent (e.g., Bromine or Pyridine hydrobromide perbromide) to the solution. The reaction is often exothermic and may require cooling.[4]

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into cold water to precipitate the crude product.

-

The crude product is collected by filtration, washed with water to remove excess acid, and then dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol.[5]

Characterization

The identity and purity of the synthesized 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a dibrominated compound.

-

Melting Point Analysis: To assess the purity of the final product.

Core Mechanism of Action: Covalent Alkylation of Protein Nucleophiles

The central hypothesis for the mechanism of action of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is its function as a covalent inhibitor through the alkylation of nucleophilic amino acid residues on target proteins.

The Electrophilic Nature of the α-Bromo Ketone Moiety

The α-bromo ketone functional group is a potent electrophile. The electron-withdrawing inductive effect of the bromine atom increases the partial positive charge on the α-carbon, making it highly susceptible to nucleophilic attack.[6] This reactivity is the cornerstone of its proposed biological activity. The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism, where a nucleophilic residue from a protein attacks the α-carbon, displacing the bromide ion, which is an excellent leaving group.[5]

Caption: Proposed Sɴ2 mechanism for covalent inhibition.

Primary Nucleophilic Targets in Proteins

The reactivity of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone will be directed towards nucleophilic amino acid residues. The selectivity for a particular residue is governed by its nucleophilicity and accessibility within the protein structure.

-

Cysteine: The thiol group (-SH) of cysteine is a soft and highly potent nucleophile, especially in its deprotonated thiolate form (-S⁻).[7][8] It is the most probable target for alkylation by α-bromo ketones.[5] The formation of a stable thioether bond results in irreversible inhibition.[3]

-

Histidine: The imidazole ring of histidine can also act as a nucleophile, although it is generally less reactive towards α-bromo ketones than cysteine. Alkylation can occur on either of the nitrogen atoms in the ring.

-

Lysine: The ε-amino group (-NH₂) of lysine is a harder nucleophile. While it can be alkylated, the reaction is typically less favorable compared to cysteine, especially at physiological pH where the amino group is predominantly protonated (-NH₃⁺).[9]

Caption: Hierarchy of potential nucleophilic targets.

Potential Enzyme Classes Targeted

Given the reactivity profile, 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is likely to inhibit enzymes that possess a nucleophilic residue in their active site. Structurally similar α-bromoacetophenone derivatives have been shown to inhibit:

-

Cysteine Proteases: These enzymes rely on a catalytic cysteine residue for their function and are prime targets for covalent inhibition by electrophiles.[3]

-

Protein Tyrosine Phosphatases (PTPs): Some PTPs have a critical cysteine residue in their active site, making them susceptible to inhibition by α-bromoacetophenones.[10]

-

Dehydrogenases: Certain dehydrogenases have been shown to be irreversibly inactivated by bromoacetophenone through modification of an active site residue.[11]

Experimental Workflows for Mechanism of Action Elucidation

To validate the proposed mechanism of action, a series of biochemical and biophysical assays are required.

Workflow for Identifying Covalent Binding

Caption: Workflow to confirm covalent modification.

Protocol for Mass Spectrometry-Based Covalent Adduct Identification

-

Incubation: Incubate the purified target protein (e.g., a cysteine protease) with a molar excess of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone for a defined period (e.g., 1 hour) at 37°C. Include a control sample with the protein and vehicle (e.g., DMSO).

-

Removal of Unbound Inhibitor: Remove the excess, unbound inhibitor by dialysis against a suitable buffer or by using a desalting column (size-exclusion chromatography).

-

Mass Analysis: Analyze the protein samples using high-resolution mass spectrometry (e.g., ESI-Q-TOF). A mass increase in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor minus HBr indicates the formation of a covalent adduct.

-

Peptide Mapping (for site identification): a. Digest the modified and control proteins with a protease (e.g., trypsin). b. Analyze the resulting peptide fragments by LC-MS/MS. c. Identify the modified peptide by its increased mass and sequence it using MS/MS to pinpoint the exact amino acid residue that has been alkylated.

Conclusion

2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone is a chemically reactive molecule with a high potential for biological activity. Its mechanism of action is strongly predicted to involve the covalent, irreversible inhibition of protein function through the alkylation of nucleophilic amino acid residues, particularly cysteine. The experimental workflows outlined in this guide provide a robust framework for validating this hypothesis and identifying the specific molecular targets of this compound. A thorough understanding of its mechanism is crucial for its potential development as a chemical probe or therapeutic agent.

References

-

Zhang, Z. Y., et al. (2002). alpha-bromoacetophenone derivatives as neutral protein tyrosine phosphatase inhibitors: structure-Activity relationship. Bioorganic & Medicinal Chemistry Letters, 12(21), 3047-50. [Link][10]

-

Schirmeister, T. (1999). Inhibitors of cysteine proteases. Current Pharmaceutical Design, 5(12), 975-994. [Link][3]

-

Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. [Link][4]

-

Ab initio calculations on the selectivity of bromoethylamine for protein alkylation. (2012). MSU Chemistry. [Link][12]

-

D'hooghe, M., & De Kimpe, N. (2006). Synthetic Access to Aromatic α-Haloketones. Symmetry, 8(1), 1. [Link][1]

-

The mechanism of action of α‐glycosidase enzyme inhibitors. (n.d.). ResearchGate. [Link][13]

-

How does the deprotonation of lysine occur before formaldehyde cross-linking? (2024). ResearchGate. [Link][9]

-

Dunn, A. R., et al. (2014). Synthesis of a Bis-thio-acetone (BTA) Analogue of the Lysine Isopeptide Bond and its Application to Investigate the Effects of Ubiquitination and SUMOylation on α-Synuclein Aggregation and Toxicity. ACS Chemical Biology, 9(6), 1400-1406. [Link][14]

-

Computational Study on the Reaction Pathway of α-Bromoacetophenones with Hydroxide Ion: Possible Path Bifurcation in the Addition-Substitution Borderline Region. (2011). American Chemical Society. [Link][15]

-

BIH-Ph promoted reductions of α-bromoacetophenone derivatives. (n.d.). ResearchGate. [Link][16]

-

Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link][17]

-

Hempel, J. D., & Pietruszko, R. (1981). Bromoacetophenone as an affinity reagent for human liver aldehyde dehydrogenase. Journal of Biological Chemistry, 256(20), 10889-10892. [Link][11]

-

Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. (2021). ACS Medicinal Chemistry Letters, 12(12), 1917-1924. [Link][18]

-

The reaction mechanism of α-bromination of acetophenone derivatives. (n.d.). ResearchGate. [Link][19]

-

Reaction of Halogenated Hydrocarbons with Cysteine and Nucleotides. (2012). TopSCHOLAR. [Link][7]

-

In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking. (2020). Archiv der Pharmazie, 353(10), e2000171. [Link][20]

-

Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. (2010). Pharmacological Reviews, 62(3), 497-528. [Link][21]

-

Recent advances in the development of covalent inhibitors. (2021). RSC Chemical Biology, 2(4), 1046-1062. [Link][22]

-

Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. (2023). Chemical Science, 14(10), 2686-2692. [Link][23]

-

α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. [Link][24]

-

Approaches to covalent protein modification in chemical biology and drug discovery. (n.d.). ResearchGate. [Link][25]

-

Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). ResearchGate. [Link][26]

-

Recent advances in the synthesis of α-amino ketones. (2020). Organic & Biomolecular Chemistry, 19(1), 29-43. [Link][27]

-

mechanism of alpha-halogenation of ketones. (2019). YouTube. [Link][28]

-

Separation of Ketone and alpha Bromo ketone. (2023). Reddit. [Link][29]

-

Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts. (2021). Proteomics, 21(3-4), e1900386. [Link][2]

-

Covalent inhibitors: a rational approach to drug discovery. (2019). RSC Medicinal Chemistry, 10(9), 1213-1228. [Link][30]

-

Structural studies of cysteine proteases and their inhibitors. (2001). Acta Biochimica Polonica, 48(1), 1-20. [Link][31]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(1), 1-20. [Link][32]

-

Covalent Inhibition in Drug Discovery. (n.d.). ResearchGate. [Link][33]

-

Covalent Modification of Bromodomain Proteins by Peptides Containing a DNA Damage-Induced, Histone Post-Translational Modification. (2017). Biochemistry, 56(32), 4249-4258. [Link][34]

-

Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. (2021). International Journal of Molecular Sciences, 22(16), 8758. [Link][35]

-

On dihydroorotate dehydrogenases and their inhibitors and uses. (2013). Journal of Medicinal Chemistry, 56(6), 2213-2244. [Link][36]

-

Compounds from Natural Sources as Protein Kinase Inhibitors. (2019). Molecules, 24(19), 3569. [Link][37]

-

synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. (2025). YouTube. [Link][38]

-

Reactions of Lysine. (2016). Biochemistry Online. [Link][39]

-

Impact of the Recognition Part of Dipeptidyl Nitroalkene Compounds on the Inhibition Mechanism of Cysteine Proteases Cruzain and Cathepsin L. (2023). ACS Catalysis, 13(9), 6289-6300. [Link][40]

-

Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. (2020). Proteomics, 21(3-4), e1900386. [Link][8]

-

Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025). Pharmaceuticals, 18(6), 834. [Link][41]

-

Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. (2014). Current Medicinal Chemistry, 21(32), 3666-3682. [Link][42]

-

Empowering canonical biochemicals with cross-linked novelty: Recursions in applications of protein cross-links. (2018). Biotechnology Journal, 13(1), 1700189. [Link][43]

Sources

- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 8. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. alpha-bromoacetophenone derivatives as neutral protein tyrosine phosphatase inhibitors: structure-Activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bromoacetophenone as an affinity reagent for human liver aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemistry.msu.edu [chemistry.msu.edu]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of a Bis-thio-acetone (BTA) Analogue of the Lysine Isopeptide Bond and its Application to Investigate the Effects of Ubiquitination and SUMOylation on α‑Synuclein Aggregation and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 28. youtube.com [youtube.com]

- 29. reddit.com [reddit.com]

- 30. Covalent inhibitors: a rational approach to drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 31. bibliotekanauki.pl [bibliotekanauki.pl]

- 32. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 33. researchgate.net [researchgate.net]

- 34. Covalent Modification of Bromodomain Proteins by Peptides Containing a DNA Damage-Induced, Histone Post-Translational Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases [mdpi.com]

- 36. On dihydroorotate dehydrogenases and their inhibitors and uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Compounds from Natural Sources as Protein Kinase Inhibitors [mdpi.com]

- 38. m.youtube.com [m.youtube.com]

- 39. Reactions of Lysine [employees.csbsju.edu]

- 40. scienceopen.com [scienceopen.com]

- 41. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 42. Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 43. Empowering canonical biochemicals with cross-linked novelty: Recursions in applications of protein cross-links - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Bromo-Methoxyphenyl Ethanone Derivatives

Abstract: The 2-Bromo-1-(phenyl)ethanone scaffold represents a versatile class of organic compounds that are pivotal as synthetic intermediates and as pharmacologically active agents. The strategic placement of bromo and methoxy substituents on the phenyl ring significantly modulates their physicochemical properties and biological activities. This guide provides an in-depth exploration of the derivatives of 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone, synthesizing current research to elucidate their therapeutic potential. We will dissect their anticancer, anti-inflammatory, and antimicrobial activities, focusing on the underlying mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this chemical scaffold for the development of novel therapeutics.

Section 1: Introduction to the Bromo-Methoxyphenyl Ethanone Scaffold

The core structure, an acetophenone derivative, is characterized by a phenyl ring, a ketone, and an α-bromine atom. The α-haloketone is a highly reactive functional group, making it a valuable precursor for synthesizing a wide array of heterocyclic compounds, such as thiazoles and chalcones, which are known for their pharmacological importance[1]. The presence of methoxy (-OCH₃) and bromo (-Br) groups on the phenyl ring is not merely decorative; these substituents are critical determinants of the molecule's biological profile. Methoxy groups, for instance, are frequently found in compounds with notable anticancer properties, potentially by enhancing interactions with biological targets[2]. Bromine, a halogen, can increase lipophilicity, thereby improving membrane permeability, and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance drug-receptor binding.

Derivatives of this scaffold have emerged as promising candidates in several therapeutic areas. Their biological significance stems from their ability to interact with multiple cellular pathways, including those involved in cell proliferation, inflammation, and bacterial survival. This guide will systematically explore these activities, providing both a high-level overview and detailed experimental insights.

Section 2: Synthesis and Derivatization Strategies

The foundational step in exploring the biological activity of this class of compounds is their chemical synthesis. The parent acetophenones are typically the starting materials, which are then brominated at the α-carbon.

General Synthesis of α-Bromoacetophenones

A common and effective method for the synthesis of α-bromoacetophenones involves the direct bromination of the corresponding substituted acetophenone. For example, 2-Bromo-1-(4-methoxyphenyl)ethanone can be prepared by refluxing 4-methoxyacetophenone with cupric bromide in a solvent like ethyl acetate[1]. This method is often preferred over using liquid bromine due to its milder conditions and easier handling.

Rationale: Cupric bromide acts as a brominating agent that avoids the harshness and potential side reactions of elemental bromine. The reflux condition provides the necessary activation energy for the reaction to proceed to completion. The choice of ethyl acetate as a solvent is strategic due to its appropriate boiling point and its ability to dissolve the reactants while allowing for the precipitation of the product upon cooling[1].

Experimental Protocol: Synthesis via Cupric Bromide

-

Dissolution: Dissolve the starting acetophenone (e.g., 1-(5-Bromo-2-methoxyphenyl)ethanone) (1 equivalent) in ethyl acetate.

-

Addition of Brominating Agent: Add cupric bromide (CuBr₂) (1.5 equivalents) to the solution.

-

Reflux: Heat the mixture to reflux for approximately 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the mixture. The solid that separates is filtered.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain the pure α-bromoacetophenone derivative[1].

Caption: Simplified intrinsic apoptosis pathway induced by active compounds.

Data Presentation: Antiproliferative Activity of Analogous Compounds

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for two novel hydroxylated biphenyl compounds (analogs) against malignant melanoma cells, demonstrating the potency that can be achieved with related scaffolds.

| Compound | Cell Line | IC₅₀ (μM) | Reference |

| Compound 11 | Melanoma | 1.7 ± 0.5 | [3] |

| Compound 12 | Melanoma | 2.0 ± 0.7 | [3] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., A375 melanoma) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound dissolved in DMSO (final DMSO concentration <0.1%) for 48-72 hours. Include a vehicle control (DMSO only).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Section 4: Anti-inflammatory Properties